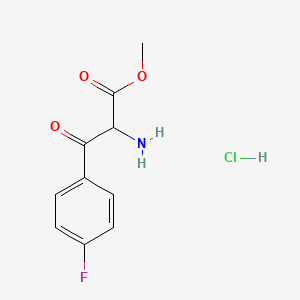
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL is an organic compound with the molecular formula C10H12ClFNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL typically involves the esterification of 2-amino-3-(4-fluorophenyl)propanoic acid. The reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-nitro-3-(4-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate.
Substitution: Formation of 2-amino-3-(4-chlorophenyl)-3-oxopropanoate or 2-amino-3-(4-bromophenyl)-3-oxopropanoate.
Wissenschaftliche Forschungsanwendungen
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-3-(4-chlorophenyl)-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-methylphenyl)-3-oxopropanoate hydrochloride
Uniqueness
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H11ClFNO3 |
|---|---|
Molekulargewicht |
247.65 g/mol |
IUPAC-Name |
methyl 2-amino-3-(4-fluorophenyl)-3-oxopropanoate;hydrochloride |
InChI |
InChI=1S/C10H10FNO3.ClH/c1-15-10(14)8(12)9(13)6-2-4-7(11)5-3-6;/h2-5,8H,12H2,1H3;1H |
InChI-Schlüssel |
JCSNPXVQWWGQMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(=O)C1=CC=C(C=C1)F)N.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
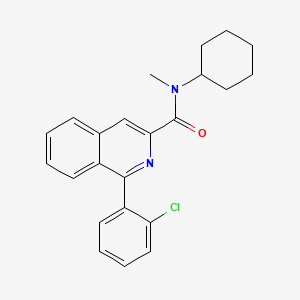
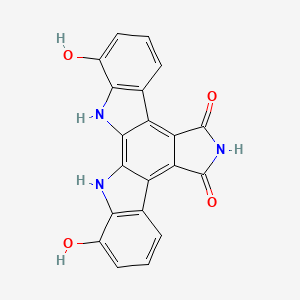
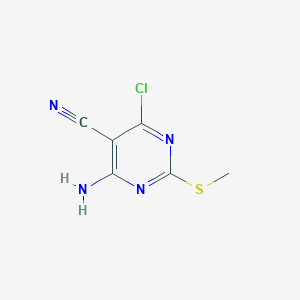
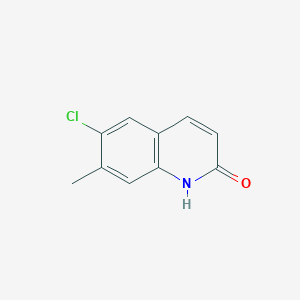
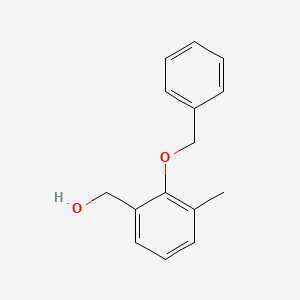
![Carbamic acid,[2-amino-4-(trifluoromethoxy)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8491981.png)
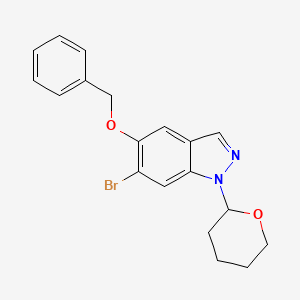
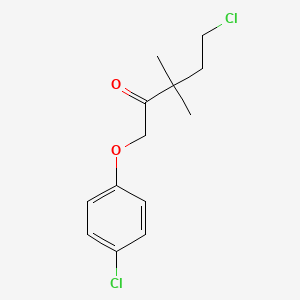
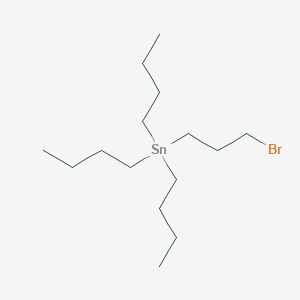

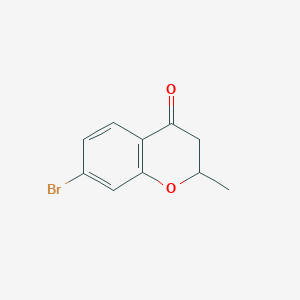
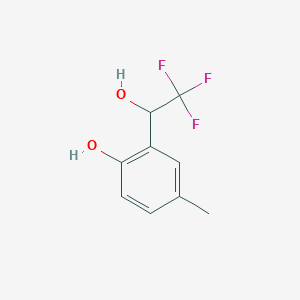
![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-3-nitro-1H-pyrazole](/img/structure/B8492051.png)

